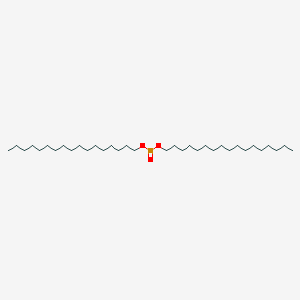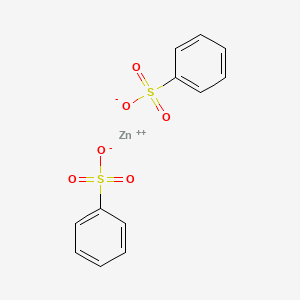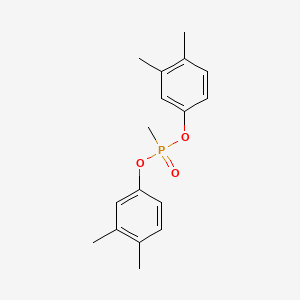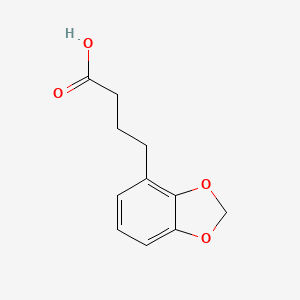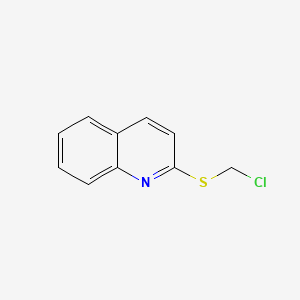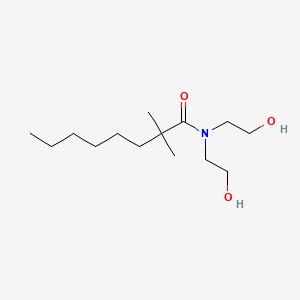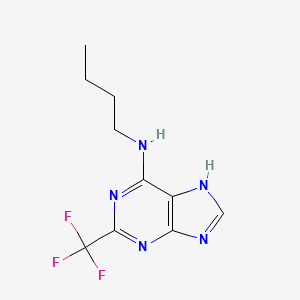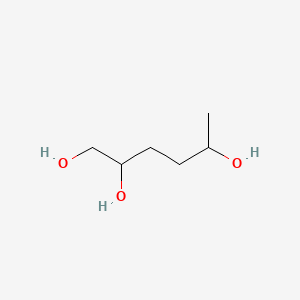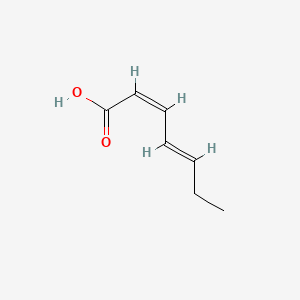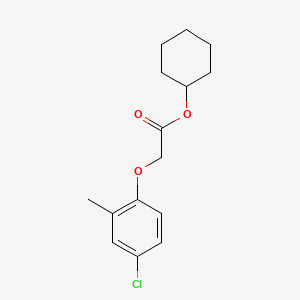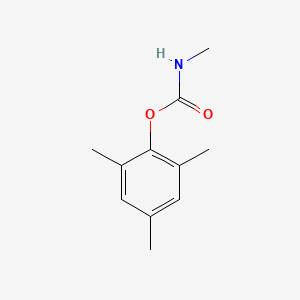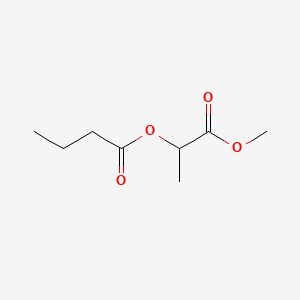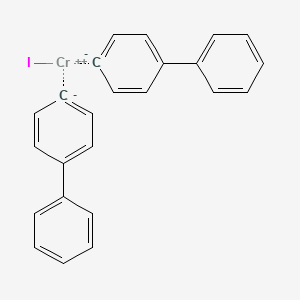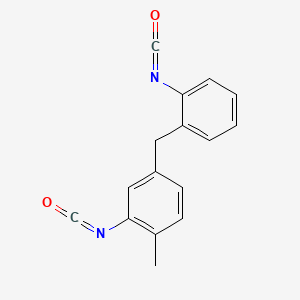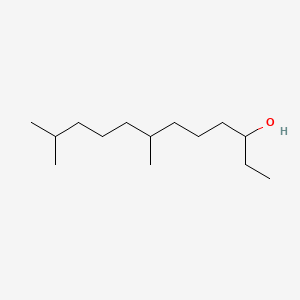
7,11-Dimethyldodecan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11-Dimethyldodecan-3-ol: is an organic compound with the molecular formula C14H30O and a molecular weight of 214.39 g/mol It is a type of alcohol with a specific structure that includes two methyl groups attached to the 7th and 11th carbon atoms of a dodecane chain, with a hydroxyl group (-OH) attached to the 3rd carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecane derivative followed by oxidation and reduction steps to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and oxidizing agents like chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7,11-Dimethyldodecan-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,11-Dimethyldodecan-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of similar alcohols in biological systems.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7,11-Dimethyldodecan-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
- 7,11-Dimethyl-3-dodecanol
- 3-Dodecanol
- 7,11-Dimethyldodecan-1-ol
Comparison: 7,11-Dimethyldodecan-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific contexts.
Eigenschaften
CAS-Nummer |
94021-93-9 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
7,11-dimethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
FRUDUNOMFKEQDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCC(C)CCCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


